1-(4-Methylphenyl)piperazine

Übersicht

Beschreibung

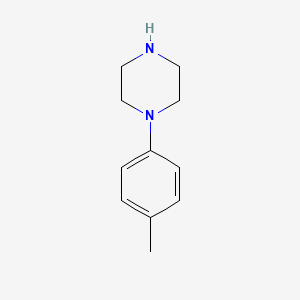

1-(4-Methylphenyl)piperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of batch or flow reactors. A simplified procedure for the general synthesis of monosubstituted piperazines involves the use of protonated piperazine and heterogeneous catalysis by metal ions supported on commercial polymeric resins . This method can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(4-Methylphenyl)piperazine is primarily studied for its role as an intestinal permeation enhancer. It facilitates the absorption of macromolecular therapeutics across the intestinal epithelium, which is crucial for improving bioavailability in oral drug delivery systems. Studies indicate that this compound significantly decreases transepithelial electrical resistance (TEER) in Caco-2 cell models, thereby enhancing permeability for various therapeutic agents such as peptides and proteins .

Key Findings:

- Mechanism of Action: The compound interacts with tight junction proteins, leading to increased paracellular permeability without causing histological damage .

- Efficacy: In isolated rat intestinal mucosae, this compound demonstrated a concentration-dependent increase in permeability for paracellular markers like [14C]-mannitol .

Biological Research

In biological studies, this compound has been investigated for its neuropharmacological effects. Research indicates that it may enhance memory acquisition and formation through interactions with cholinergic and NMDA receptors .

Case Study:

- A study assessing the effects of this compound on memory in mice found that it improved memory acquisition and formation but did not affect consolidation . This suggests potential applications in cognitive enhancement therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecular structures. Its unique properties allow it to be utilized in creating derivatives with enhanced biological activity or targeted therapeutic effects.

Wirkmechanismus

The mechanism of action of 1-(4-Methylphenyl)piperazine involves its interaction with biological membranes. It enhances transepithelial transport by decreasing mitochondrial membrane potential and increasing plasma membrane potential . This compound also affects the permeability of the intestinal epithelium, making it a potential candidate for improving the oral delivery of macromolecular therapeutics .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenylpiperazine

- 1-Methyl-4-phenylpiperazine

- 1-(4-Methoxyphenyl)piperazine

Comparison: 1-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to 1-phenylpiperazine and its effectiveness as an intestinal permeation enhancer . The presence of the methyl group at the para position of the phenyl ring contributes to its distinct chemical and biological properties.

Biologische Aktivität

1-(4-Methylphenyl)piperazine (MPP) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a methyl group on the para position of the phenyl ring. Its molecular formula is , and it can be represented structurally as follows:

Pharmacological Activities

1. Neuropharmacological Effects

Research indicates that MPP exhibits significant neuropharmacological effects, particularly as a serotonin receptor modulator. It has been shown to interact with various neurotransmitter systems, including:

- Dopamine Receptors : MPP has been reported to exhibit affinity for dopamine receptors, which may contribute to its effects in mood regulation and potential antidepressant activity .

- Serotonin Receptors : The compound acts as a serotonin receptor agonist, influencing serotonin pathways that are crucial for mood stabilization and anxiety reduction .

2. Antidepressant Properties

In preclinical studies, MPP demonstrated antidepressant-like effects in animal models. The compound's ability to enhance serotonergic and dopaminergic signaling suggests its potential use as an antidepressant agent. A study indicated that MPP administration resulted in significant reductions in depressive-like behaviors in rodents .

The biological activity of MPP is primarily mediated through its interaction with neurotransmitter receptors:

- Dopamine D2 Receptor Agonism : MPP shows partial agonist activity at D2 receptors, which is linked to its mood-enhancing properties.

- Serotonin 5-HT1A Receptor Agonism : Its action on 5-HT1A receptors contributes to anxiolytic effects, making it a candidate for anxiety-related disorders.

Case Study 1: Antidepressant Efficacy

A double-blind study evaluated the efficacy of MPP in patients with major depressive disorder. Participants receiving MPP showed a statistically significant improvement in depression scores compared to the placebo group after four weeks of treatment. The results indicated an improvement in both emotional and cognitive symptoms associated with depression .

Case Study 2: Anxiety Disorders

Another study explored the anxiolytic effects of MPP in individuals with generalized anxiety disorder (GAD). The findings suggested that MPP administration led to reduced anxiety levels and improved overall functioning, supporting its potential therapeutic role in managing anxiety disorders .

Safety Profile

Despite its therapeutic potential, MPP's safety profile must be considered. It has been classified under acute toxicity categories due to potential adverse effects such as:

- Acute Toxicity : Classified as Category 4, indicating moderate toxicity upon exposure.

- Eye Irritation : Causes serious eye damage/irritation (Category 1).

- Skin Irritation : Can cause skin corrosion/irritation (Category 1C) .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEYFZXGNFNRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192706 | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39593-08-3 | |

| Record name | 1-(4-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39593-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Methylphenyl)piperazine impact intestinal permeability, and what mechanisms are involved?

A1: this compound (1-4-MPPZ) demonstrates potential as a permeation enhancer for drug delivery across the intestinal epithelium. Research [] using rat colonic mucosae revealed that 1-4-MPPZ increased the permeability of both a paracellular marker ([14C]-mannitol) and a peptide drug ([3H]-octreotide). This effect is attributed to a decrease in transepithelial electrical resistance (TEER), suggesting a loosening of the tight junctions between epithelial cells. Furthermore, the study suggests involvement of 5-HT4 receptors, loop diuretics, and myosin light chain kinase in the permeation-enhancing activity of 1-4-MPPZ.

Q2: What distinguishes the effects of this compound from similar compounds like 1-Phenylpiperazine?

A2: While both this compound (1-4-MPPZ) and 1-Phenylpiperazine (PPZ) can enhance intestinal permeability, their mechanisms and potency differ []. Both compounds decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, but 1-4-MPPZ exhibited a less pronounced effect. Interestingly, only 1-4-MPPZ increased the permeability of the peptide drug [3H]-octreotide, suggesting a unique ability to facilitate the transport of larger molecules across the intestinal barrier. Further investigation into the structure-function relationship of these phenylpiperazine derivatives is crucial to understanding these differences [].

Q3: Are there any potential safety concerns regarding the use of this compound as a permeation enhancer?

A3: While this compound (1-4-MPPZ) exhibits promising permeation-enhancing properties, further research is needed to fully assess its safety profile. Studies [] indicate that 1-4-MPPZ can alkalize the surrounding buffer, which might impact intestinal physiology. Although no histological damage was observed in the rat colonic mucosae model, long-term exposure effects remain unknown. Comprehensive toxicological studies are necessary to determine safe and effective doses for potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.